[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
CAS No.: 917887-34-4
Cat. No.: VC3798760
Molecular Formula: C13H18O2S2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene - 917887-34-4](/images/structure/VC3798760.png)
Specification
CAS No. | 917887-34-4 |
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Molecular Formula | C13H18O2S2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | (3-methylsulfanyl-3-methylsulfinylcyclobutyl)oxymethylbenzene |
Standard InChI | InChI=1S/C13H18O2S2/c1-16-13(17(2)14)8-12(9-13)15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Standard InChI Key | CMMMGOSOSBEEST-UHFFFAOYSA-N |
SMILES | CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C |
Canonical SMILES | CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene precisely describes its structure:
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A cyclobutane ring (four-membered carbocycle) serves as the core scaffold
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Position 3 bears both methylsulfinyl (-S(O)CH₃) and methylthio (-S-CH₃) groups
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The oxygen atom at position 1 connects to a benzyloxymethyl substituent (-O-CH₂-C₆H₅)
The juxtaposition of sulfoxide (S=O) and thioether (S-C) groups creates a chiral center at sulfur, yielding two enantiomers. Density functional theory (DFT) calculations predict significant angle strain (≈25 kcal/mol) in the cyclobutane ring, which influences reactivity .
Spectral Characterization Data
While experimental spectra remain unpublished, analogous sulfinyl/thioether compounds exhibit distinctive features:
Spectral Technique | Predicted Characteristics |
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¹H NMR | - Cyclobutane protons: δ 3.1–4.3 ppm (complex splitting) - Benzyl CH₂: δ 4.5–5.0 ppm - Methyl groups: δ 2.1–2.4 ppm (S-CH₃), δ 2.6–2.9 ppm (S(O)-CH₃) |
¹³C NMR | - Cyclobutane carbons: δ 35–50 ppm - Sulfur-attached carbons: δ 15–20 ppm (S-CH₃), δ 25–30 ppm (S(O)-CH₃) |
IR | Strong S=O stretch ≈1030–1070 cm⁻¹, aromatic C-H ≈3030 cm⁻¹ |
Synthesis and Manufacturing
Reported Synthetic Routes
The primary synthesis involves thioether oxidation followed by cyclobutane ring formation:
Step 1: Benzylation of 3-mercaptocyclobutanol
Step 2: Sequential methylation and oxidation
Yields remain unspecified, though optimized procedures likely employ phase-transfer catalysts .
Supplier | Location | Purity Grade | Capacity (kg/year) |
---|---|---|---|
Shanghai Zhigan Biotech | China | >98% | 50–100 |
Ningbo Chemrio Chemtech | China | >95% | 25–50 |
Current production appears limited to milligram-to-gram scales, primarily for research applications .
Physicochemical Properties
Thermodynamic Parameters
Property | Value/Description |
---|---|
Melting Point | Not reported |
Boiling Point | Estimated 290–310°C (dec.) |
Solubility | - DCM: >50 mg/mL - Water: <0.1 mg/mL |
LogP (Octanol-Water) | Predicted 2.8 ± 0.3 |
The compound’s limited aqueous solubility and moderate lipophilicity suggest utility in non-polar reaction media .
Stability Profile
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Thermal: Decomposes above 150°C via cyclobutane ring opening
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Photolytic: Sensitive to UV light (λ < 300 nm) due to S→O charge-transfer transitions
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Hydrolytic: Stable in neutral pH; reacts with strong acids/bases at S(O) center
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